Methyl 3-amino-5-bromo-2-methylbenzoate
Overview
Description
Methyl 3-amino-5-bromo-2-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is a derivative of benzoic acid and features a bromine atom, an amino group, and a methyl ester group attached to the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-bromo-2-methylbenzoate can be synthesized through the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methanol in the presence of a suitable catalyst . The reaction typically involves the esterification of the carboxylic acid group with methanol, resulting in the formation of the methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product . The reaction mixture is usually subjected to filtration and washing to remove impurities, followed by crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-bromo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of aminobenzoates.
Hydrolysis: Formation of 3-amino-5-bromo-2-methylbenzoic acid.
Scientific Research Applications
Methyl 3-amino-5-bromo-2-methylbenzoate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of methyl 3-amino-5-bromo-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-amino-5-bromo-2-methylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity . The presence of both an amino group and a bromine atom on the benzene ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 3-amino-5-bromo-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLOSXSDLWFBKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646615 | |
Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-11-9 | |
Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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